Cas no 832133-11-6 (2-IODO-6-METHYLANILINE)

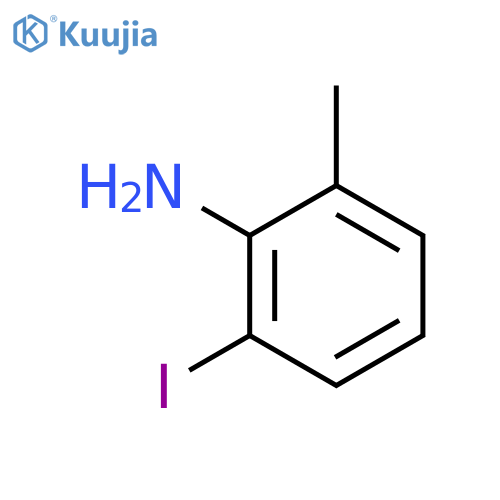

2-IODO-6-METHYLANILINE structure

商品名:2-IODO-6-METHYLANILINE

2-IODO-6-METHYLANILINE 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2-iodo-6-methyl-

- 2-Iodo-6-methylaniline

- Benzenamine, 2-iodo-6-methyl-;2-Iodo-6-methylaniline

- DTXSID00473573

- 2-Iodo-6-methyl-phenylamine

- A929371

- AKOS027255050

- 832133-11-6

- AMY15340

- SCHEMBL10212401

- CS-0326323

- MFCD18397766

- DB-347170

- 2-IODO-6-METHYLANILINE

-

- MDL: MFCD18397766

- インチ: InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3

- InChIKey: JJYIGUPWQAFKQH-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC=C1)I)N

計算された属性

- せいみつぶんしりょう: 232.97015g/mol

- どういたいしつりょう: 232.97015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 26Ų

2-IODO-6-METHYLANILINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033336-250mg |

2-Iodo-6-methylaniline |

832133-11-6 | 97% | 250mg |

$504.00 | 2023-08-31 | |

| TRC | I737713-50mg |

2-IODO-6-METHYLANILINE |

832133-11-6 | 50mg |

$ 70.00 | 2022-06-04 | ||

| TRC | I737713-100mg |

2-IODO-6-METHYLANILINE |

832133-11-6 | 100mg |

$ 95.00 | 2022-06-04 | ||

| abcr | AB334660-5 g |

2-Iodo-6-methylaniline, 95%; . |

832133-11-6 | 95% | 5g |

€1317.90 | 2023-06-21 | |

| A2B Chem LLC | AC43387-250mg |

2-Iodo-6-methylaniline |

832133-11-6 | 95% | 250mg |

$124.00 | 2024-04-19 | |

| A2B Chem LLC | AC43387-5g |

2-Iodo-6-methylaniline |

832133-11-6 | 95% | 5g |

$824.00 | 2023-12-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396993-1g |

2-Iodo-6-methylaniline |

832133-11-6 | 95+% | 1g |

¥3369.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y0999189-5g |

2-iodo-6-methylaniline |

832133-11-6 | 95% | 5g |

$1200 | 2025-02-21 | |

| TRC | I737713-500mg |

2-IODO-6-METHYLANILINE |

832133-11-6 | 500mg |

$ 365.00 | 2022-06-04 | ||

| Alichem | A013033336-1g |

2-Iodo-6-methylaniline |

832133-11-6 | 97% | 1g |

$1549.60 | 2023-08-31 |

2-IODO-6-METHYLANILINE 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

832133-11-6 (2-IODO-6-METHYLANILINE) 関連製品

- 13194-68-8(4-Iodo-2-methylaniline)

- 29289-13-2(2-Iodo-4-methylaniline)

- 4102-53-8(4-Iodo-2,6-dimethylaniline)

- 4102-54-9(2-Iodo-4,6-dimethylaniline)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:832133-11-6)2-IODO-6-METHYLANILINE

清らかである:99%

はかる:1g

価格 ($):350.0